1D-myo-Inositol 1,3-bisphosphate is a phosphoinositide, a type of inositol phosphate that plays significant roles in cellular signaling pathways. It is derived from myo-inositol, a carbohydrate that is crucial for various biological processes, including signal transduction and membrane trafficking. This compound is involved in the regulation of calcium signaling and has been implicated in various physiological processes, including cell growth and differentiation.
1D-myo-Inositol 1,3-bisphosphate is synthesized from myo-inositol through phosphorylation processes. It can be found in various tissues, particularly in the brain, where it contributes to signaling mechanisms.
The synthesis of 1D-myo-Inositol 1,3-bisphosphate typically involves multiple phosphorylation steps of myo-inositol. Various synthetic routes have been developed to produce this compound with high specificity and yield.
The structure of 1D-myo-Inositol 1,3-bisphosphate consists of a six-membered carbon ring with hydroxyl groups and phosphate groups attached at specific positions (1 and 3). The stereochemistry of the molecule is critical for its biological activity.
1D-myo-Inositol 1,3-bisphosphate participates in various biochemical reactions, particularly dephosphorylation reactions catalyzed by specific phosphatases.
The mechanism by which 1D-myo-Inositol 1,3-bisphosphate exerts its effects involves its interaction with various proteins and receptors within the cell. It acts as a second messenger in signaling pathways that regulate calcium release from intracellular stores.
1D-myo-Inositol 1,3-bisphosphate is utilized in various scientific research applications:
The biosynthesis of 1D-myo-inositol 1,3-bisphosphate originates from glucose-6-phosphate via a conserved pathway catalyzed by 1D-myo-inositol 3-phosphate synthase (MIPS). This NAD⁺-dependent enzyme cyclizes glucose-6-phosphate into myo-inositol 3-phosphate (I(3)P), representing the first committed step in de novo inositol biosynthesis [1] [4]. The reaction proceeds through a four-step mechanism involving oxidation, aldol cyclization, reduction, and tautomerization. MIPS functions as a homotetramer in yeast and a homotrimer in mammals, with each monomer featuring three domains: a catalytic domain for substrate binding, an NAD⁺-binding domain, and a stabilizing central domain [5].
This enzymatic step is physiologically critical because I(3)P serves as the precursor for all downstream inositol-containing compounds. I(3)P is dephosphorylated by inositol monophosphatase to yield free myo-inositol, which is subsequently phosphorylated and incorporated into lipids and signaling molecules. The activity of MIPS determines cellular inositol homeostasis, as its inhibition (e.g., by lithium) depletes inositol pools, disrupting phosphoinositide-dependent signaling cascades [2] [7].
Table 1: Key Enzymes in 1D-myo-Inositol 1,3-Bisphosphate Biosynthesis
Enzyme | Reaction Catalyzed | Cofactors | Organisms |
---|---|---|---|
MIPS (ISYNA1) | Glucose-6-P → myo-Inositol 3-P | NAD⁺ | Eukaryotes, bacteria |
Inositol monophosphatase | myo-Inositol 3-P → myo-Inositol | Mg²⁺ | Eukaryotes |
Kinases/Phosphatases | myo-Inositol → myo-Inositol 1,3-BisP | ATP | Eukaryotes |
The enzymatic machinery for inositol biosynthesis exhibits remarkable evolutionary conservation. MIPS homologs exist in bacteria (e.g., Mycobacterium tuberculosis), archaea, yeast, plants, and mammals, sharing >60% amino acid sequence identity in catalytic domains [1] [4]. In yeast (Saccharomyces cerevisiae), the INO1 gene encodes MIPS and is transcriptionally regulated by inositol availability via the INO2–INO4–OPI1 regulatory circuit. During inositol scarcity, activators Ino2p and Ino4p induce INO1 expression, whereas excess inositol triggers repression by Opi1p [5].
In mammals, the ISYNA1 gene encodes functional MIPS, and its promoter retains elements homologous to yeast UASINO. Human MIPS rescues yeast ino1Δ mutants, confirming functional conservation [2] [4]. Plants additionally utilize MIPS for phytic acid (InsP6) synthesis in seeds, while chloroplast-localized isoforms exist in algae [1] [6]. This conservation underscores inositol’s universal role as a metabolic sensor coordinating stress responses, lipid signaling, and osmoregulation across eukaryotes [3] [4].
1D-myo-Inositol 1,3-bisphosphate (I(1,3)P2) is primarily generated via phosphorylation/dephosphorylation cascades downstream of InsP3 metabolism:
Table 2: Metabolic Pathways Involving 1D-myo-Inositol 1,3-Bisphosphate
Precursor | Converting Enzyme | Product | Functional Role |
---|---|---|---|
I(1,3,4)P3 | 4-Phosphatase | I(1,3)P₂ | Signal termination |
I(1,3,4,5)P₄ | 5-Phosphatase → 4-Phosphatase | I(1,3)P₂ | Calcium signaling modulation |
myo-Inositol | Sequential kinases | I(1,3)P₂ | Metabolic intermediate |
Regulation occurs at multiple levels:
Though I(1,3)P2 itself lacks direct signaling roles, its position in the inositol phosphate network influences cellular responses. For example, it serves as a substrate for synthesis of higher inositol phosphates (e.g., InsP6) and pyrophosphates (PP-InsPs), which regulate vesicular trafficking, mRNA export, and phosphate homeostasis [6] [8]. Dysregulation of this metabolic node correlates with neurological disorders; bipolar disorder therapeutics (lithium, valproate) inhibit inositol recycling, indirectly modulating I(1,3)P2 pools [2] [5].
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